methyl 3-cyclopropyl-1-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3-cyclopropyl-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a thienyl group, and a pyrazolopyridine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyclopropyl-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrazole intermediate, followed by the introduction of the thienyl and cyclopropyl groups through various coupling reactions. The final step often involves esterification to form the carboxylate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to facilitate the reactions under controlled temperatures and pressures. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyclopropyl-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridines.
Scientific Research Applications
Methyl 3-cyclopropyl-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-cyclopropyl-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 3-cyclopropyl-1-methyl-6-(2-furyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Methyl 3-cyclopropyl-1-methyl-6-(2-pyridyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Comparison: Compared to similar compounds, methyl 3-cyclopropyl-1-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, biological activity, and potential applications. For instance, the thienyl group may enhance the compound’s ability to interact with certain biological targets, making it a more potent therapeutic agent in specific contexts.
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-1-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H15N3O2S/c1-19-15-13(14(18-19)9-5-6-9)10(16(20)21-2)8-11(17-15)12-4-3-7-22-12/h3-4,7-9H,5-6H2,1-2H3 |
InChI Key |
NUUNMATVTAUKLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=CS3)C(=O)OC)C(=N1)C4CC4 |
Origin of Product |
United States |
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